N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic small molecule featuring a phthalazin-1(2H)-one core substituted at position 4 with a morpholine ring and at position 2 with an acetamide group linked to a 4-acetylphenyl moiety. The compound’s structure is characterized by:
- Phthalazinone core: Provides a planar aromatic system that may facilitate π-π stacking interactions in biological targets.
- Acetamide side chain: Functionalized with a 4-acetylphenyl group, introducing a ketone moiety that may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15(27)16-6-8-17(9-7-16)23-20(28)14-26-22(29)19-5-3-2-4-18(19)21(24-26)25-10-12-30-13-11-25/h2-9H,10-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVEGHRUSTJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into two main components: the acetylphenyl moiety and the dihydrophthalazin derivative with a morpholine substituent. This structural complexity suggests multiple sites for interaction with biological targets.
Structural Formula
Research indicates that this compound exhibits inhibitory effects on various biological pathways. Notably, it has been studied for its potential as an inhibitor of certain kinases and enzymes involved in cell signaling and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits p38 MAPK; IC50 values < 100 nM | |
| Antimicrobial | Potential activity against various pathogens | |
| Cytotoxicity | Effective against cancer cell lines |
Pharmacological Implications
The pharmacological profile of this compound suggests its utility in treating conditions associated with inflammation and cancer. Its ability to inhibit key signaling pathways makes it a candidate for further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide with structurally or functionally related compounds, emphasizing substituent effects and research findings.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Solubility and Binding: The morpholin-4-yl group in the target compound enhances water solubility compared to thiomorpholine derivatives (e.g., CAS 1251588-55-2), where sulfur may increase lipophilicity .
Pharmacophore Variations: Replacement of the phthalazinone core with a purine-dione (MRS1706) shifts biological activity toward adenosine receptors rather than kinases . Triazolone cores (e.g., brezivaptan) are associated with vasopressin receptor antagonism, demonstrating the impact of heterocycle choice on target specificity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves chloroacetamide intermediates (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) followed by nucleophilic substitution, a method yielding ~34–58% efficiency in related compounds .
- In contrast, BAY 60-6583 () employs a pyridine sulfanyl acetamide scaffold, requiring multistep functionalization .
Q & A
Q. What are the established synthetic methodologies for N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of intermediates (e.g., morpholine-substituted phthalazinone with acetylphenyl derivatives) using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI in anhydrous dichloromethane (DCM) .
- Step 2 : Amide bond formation under nitrogen atmosphere with catalysts such as DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Purification : Column chromatography (silica gel, gradient elution with 0–8% MeOH in DCM) or recrystallization from ethyl acetate . Critical parameters : Temperature (20–25°C for amidation), stoichiometric ratios (1:1.2 for amine:acyl chloride), and solvent polarity (polar aprotic solvents like DMF improve solubility) .
Q. Which spectroscopic techniques are most effective for confirming the structural identity and purity of this compound?
- 1H/13C NMR : Assign peaks for acetyl (δ ~2.1 ppm, singlet), morpholine protons (δ ~3.3–3.6 ppm), and phthalazinyl protons (δ ~7.1–7.7 ppm). 13C NMR confirms carbonyl groups (δ ~168–170 ppm) .
- Mass Spectrometry : ESI/APCI(+) detects [M+H]+ and [M+Na]+ adducts; exact mass matches theoretical molecular weight (e.g., 347.2 g/mol for analogs) .
- HPLC : Purity assessment using C18 columns (≥95% purity threshold) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve scalability and reproducibility?
- Computational Design : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways. ICReDD’s feedback loop integrates experimental data with computational models to refine conditions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progress and adjust parameters dynamically .
- Catalyst Screening : Test alternatives like HOBt (hydroxybenzotriazole) or polymer-supported reagents to reduce purification steps .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Orthogonal Assays : Validate enzyme inhibition claims with cellular assays (e.g., viability tests in cancer cell lines like MCF-7) .
- Standardization : Use identical cell lines, incubation times (e.g., 48–72 hours), and controls (e.g., DMSO vehicle) to minimize variability .
- Dose-Response Analysis : Generate EC50/IC50 curves with at least six concentrations to confirm potency trends .
Q. How can computational modeling be integrated to predict the compound's mechanism of action or selectivity?
- Molecular Docking : Screen against targets like PARP-1 or kinases using AutoDock Vina. Prioritize binding poses with ΔG < −8 kcal/mol and hydrogen bonds to catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor complex stability (RMSD < 2 Å indicates robust binding) .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on acetylphenyl) with activity using Random Forest regression .
Q. What experimental approaches are suitable for comparative studies with structural analogs to establish structure-activity relationships (SAR)?
- Analog Synthesis : Modify the morpholinyl group (e.g., replace with piperazine) or acetylphenyl moiety (e.g., fluorinated derivatives) .
- Parallel Screening : Test analogs in kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify selectivity patterns .
- Structural Biology : Co-crystallize analogs with target proteins (e.g., PARP-1) to resolve binding modes at 2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
